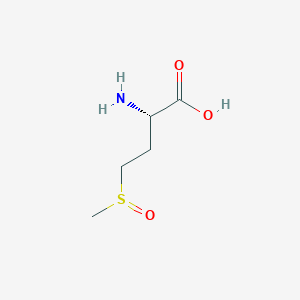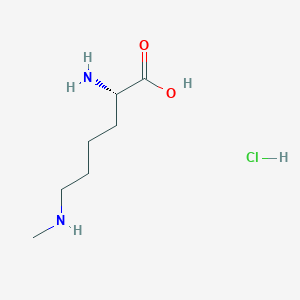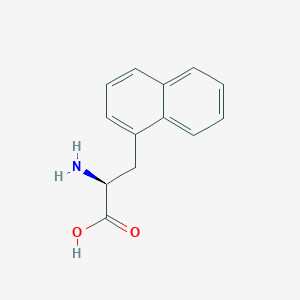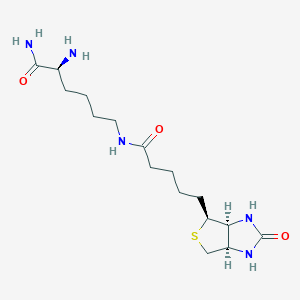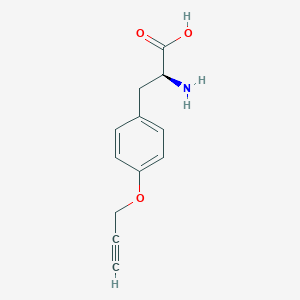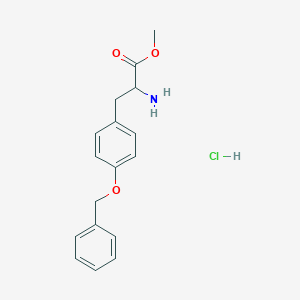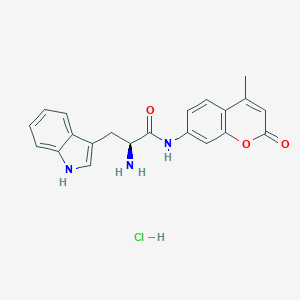
L-ホモセリンラクトン
概要
説明
L-homoserine lactone is the L-enantiomer of homoserine lactone . It is a conjugate base of a L-homoserine lactone (1+). It is an enantiomer of a D-homoserine lactone . L-Homoserine lactone (HSL), also called acyl-HSL, comprises a homoserine lactone ring and a fatty acyl side .
Synthesis Analysis
In a study, four series of novel L-homoserine lactone analogs were synthesized and evaluated for their in vitro quorum sensing (QS) inhibitory activity against two biomonitor strains .
Molecular Structure Analysis
The molecular structure of L-homoserine lactone includes a homoserine lactone ring and a fatty acyl side . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
Chemical Reactions Analysis
Quorum quenching lactonases are enzymes that are capable of disrupting bacterial signaling based on acyl homoserine lactones (AHL) via their enzymatic degradation .
Physical And Chemical Properties Analysis
The molecular weight of L-homoserine lactone is 101.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
科学的研究の応用
細菌におけるクオラムセンシング
L-ホモセリンラクトン: は、細菌のクオラムセンシング (QS) メカニズムにおける重要な分子です。QS は、集団密度と相関のある刺激と応答のシステムです。多くのグラム陰性菌は、N-アシルホモセリンラクトン (AHL) をQS のシグナル分子として使用します。 これらの分子により、細菌は遺伝子発現を集合的に調節し、バイオフィルム形成、病原性、抗生物質耐性などの活動を同期させることができます .
排水処理におけるバイオオーグメンテーション
L-ホモセリンラクトンを含むAHL は、排水処理における生物学的窒素除去のパフォーマンスを高める可能性について研究されています。このバイオオーグメンテーション戦略は、特に硝化細菌が環境条件に敏感な低温で役立ちます。 さまざまなAHL は、微生物群集構造や細胞外ポリマー物質 (EPS) の特性に大きな影響を与え、排水処理効率を向上させることができます .
炭素固定効率
N-ヘキサノイル-L-ホモセリンラクトンの適用は、藻類-細菌システムの炭素固定能力への影響について調査されています。 この研究は、AHL が炭素固定の効率にどのように影響を与えるかを探求しており、これは大気中のCO2 レベルを削減し、気候変動を緩和するための重要なプロセスです .
バイオフィルムの特性の調節
AHL は、バイオフィルムの特性を調節するためにも使用されます。バイオフィルムは、表面に付着した微生物の複雑なコミュニティです。バイオフィルム形成とその特性を制御する能力は、医療機器製造、水処理、食品産業など、さまざまな分野で重要です。 L-ホモセリンラクトンなどのAHL がバイオフィルム調節に果たす役割を理解することで、科学者はバイオフィルムをより効果的に管理するための戦略を開発できます .
HSL の合成と廃棄
大量のホモセリンラクトン (HSL) の生成と廃棄は、微生物ニッチ内のクオラムセンシングの誤った調節を引き起こす可能性があります。 L-ホモセリンラクトンを含むHSL の合成と廃棄メカニズムに関する研究は、微生物間の相互作用を理解し、微生物群集の潜在的な混乱を防ぐために不可欠です .
タンパク質の精製
L-ホモセリンラクトン: 分子は、細菌のSdiA タンパク質など、タンパク質の精製のためのリガンドとして使用されてきました。この用途は、タンパク質の構造と機能を理解するための基本的な手順である、タンパク質の精製を行う分子生物学の分野で重要です。 AHL とタンパク質の結合相互作用は、それらの生物学的役割に関する重要な洞察を提供することができます .
作用機序
Target of Action
L-Homoserine lactone (LHL) primarily targets the quorum sensing (QS) systems of Gram-negative bacteria . QS is a mechanism of intercellular communication mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by Gram-negative bacteria are N-acylhomoserine lactones (AHLs) . LHL has been used in the synthesis of organoselenium chemistry intermediates and analogs of bacterial quorum-sensing signaling molecules .
Mode of Action
LHL interacts with its targets through a process known as quorum sensing (QS). In the QS system, the production of several virulence factors by bacteria can be controlled via density of the cells . Expression of virulence genes is also connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) system . LasI directs the synthesis of C12-HSL in the las QS system. Once C12-HSL reaches a critical threshold concentration, it binds to transcriptional regulatory protein LasR .
Biochemical Pathways
LHL affects the QS systems of bacteria, which in turn regulate a variety of processes associated with virulence . These processes include the production of biofilm and virulence factors, including elastase and pyocyanin . Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Pharmacokinetics
It is known that lhl is a synthetic intermediate
Result of Action
The result of LHL’s action is the inhibition of the QS system of bacteria. This leads to a decrease in the production of virulence factors, thereby reducing the pathogenicity of the bacteria . For example, certain LHL analogs have been shown to significantly reduce the production of virulence factors (pyocyanin, elastase, and rhamnolipid), swarming motility, the formation of biofilm, and the mRNA level of QS-related genes regulated by the QS system of P. aeruginosa .
Action Environment
The action of LHL is influenced by environmental factors. For example, at 25 °C, the best-performing N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms . This highlights the role of these molecules on the immune system in dysbiosis-associated inflammatory conditions where the bacterial populations are imbalanced .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3S)-3-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



